molecular formula C6H14N2O2S B1529555 (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1232061-15-2

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No. B1529555
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-LURJTMIESA-N
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Description

“(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 200.69 . It is also known as “N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride” and "N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride" .


Molecular Structure Analysis

The InChI code for “(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

“(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide” is a solid and has a molecular weight of 200.69 . The storage temperature is room temperature .

Scientific Research Applications

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of sulfonamide derivatives, including methanesulfonamide compounds, has revealed significant insights. For instance, studies have shown variations in the torsion angles of these compounds, affecting their molecular conformations. Such structural analyses facilitate understanding the intermolecular interactions like hydrogen bonding and π-π stacking, essential in chemical and pharmaceutical research (Jacobs, Chan, & O'Connor, 2013).

Biological Activity and Enzyme Inhibition

Methanesulfonamide derivatives have been explored for their biological activity, particularly as enzyme inhibitors. For example, some derivatives have demonstrated significant inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Such findings are crucial for developing new pharmaceuticals for conditions like hypercholesterolemia (Watanabe et al., 1997).

Catalytic Applications

Certain methanesulfonamide compounds, such as nicotinium methane sulfonate (NMS), have been identified as effective catalysts in chemical synthesis. NMS, for example, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions, highlighting its potential as an environmentally friendly and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Crystal Structure Analysis

Studies have also focused on the crystal structure of N-3-pyridinyl-methanesulfonamide and related compounds. Understanding these structures is crucial for applications in material science and pharmaceutical formulation. For example, the analysis of hydrogen bonds and molecular packing in these structures can provide insights into the stability and solubility of pharmaceutical compounds (Dodoff, Varga, & Kovala-Demertzi, 2004).

Electo-Optic Film Fabrication

The architecture of methanesulfonamide derivatives, especially those based on pyrrole and pyridine, has been explored for its influence on covalent self-assembly and nonlinear optical response in electrooptic film fabrication. This research is pivotal for advancements in optoelectronic devices (Facchetti et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Lampe, JS Alford, PA Boriak-Sjodin… - ACS medicinal …, 2021 - ACS Publications
SET domain-containing protein 2 (SETD2), a histone methyltransferase, has been identified as a target of interest in certain hematological malignancies, including multiple myeloma. …
Number of citations: 17 pubs.acs.org

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